Cas no 2171829-83-5 (tert-butyl 3-3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-ylpropanoate)

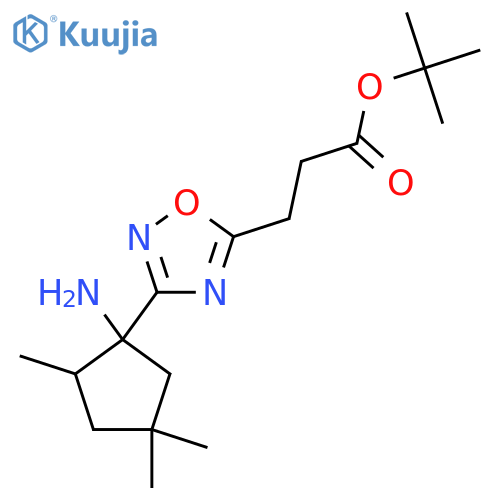

2171829-83-5 structure

商品名:tert-butyl 3-3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-ylpropanoate

tert-butyl 3-3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-ylpropanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-ylpropanoate

- EN300-1451702

- tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate

- 2171829-83-5

-

- インチ: 1S/C17H29N3O3/c1-11-9-16(5,6)10-17(11,18)14-19-12(23-20-14)7-8-13(21)22-15(2,3)4/h11H,7-10,18H2,1-6H3

- InChIKey: RCEUSXARUKLWDN-UHFFFAOYSA-N

- ほほえんだ: O1C(CCC(=O)OC(C)(C)C)=NC(C2(CC(C)(C)CC2C)N)=N1

計算された属性

- せいみつぶんしりょう: 323.22089180g/mol

- どういたいしつりょう: 323.22089180g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 91.2Ų

tert-butyl 3-3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-ylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1451702-1.0g |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1451702-2500mg |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 2500mg |

$1428.0 | 2023-09-29 | ||

| Enamine | EN300-1451702-250mg |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1451702-5000mg |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1451702-10000mg |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1451702-50mg |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1451702-100mg |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1451702-500mg |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1451702-1000mg |

tert-butyl 3-[3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-yl]propanoate |

2171829-83-5 | 1000mg |

$728.0 | 2023-09-29 |

tert-butyl 3-3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-ylpropanoate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

2171829-83-5 (tert-butyl 3-3-(1-amino-2,4,4-trimethylcyclopentyl)-1,2,4-oxadiazol-5-ylpropanoate) 関連製品

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量